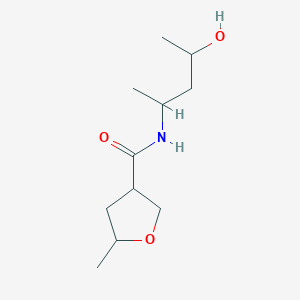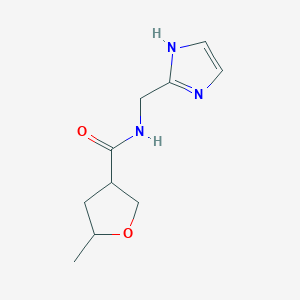
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde is a chemical compound used in scientific research. It is a yellow solid with a molecular formula of C12H8ClNO2S and a molecular weight of 271.71 g/mol. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde varies depending on its application. In medicine, it has been shown to induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In agriculture, it inhibits the growth of weeds by interfering with their ability to produce essential proteins. In material science, it can be used as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, it has been shown to induce cell death in cancer cells without affecting normal cells. In agriculture, it has been shown to be effective in inhibiting the growth of certain weeds without causing harm to crops. In material science, it can be used to synthesize materials with unique properties such as conductivity or magnetism.
Advantages and Limitations for Lab Experiments
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde has several advantages and limitations for lab experiments. One advantage is its versatility in various scientific fields, allowing for a wide range of research applications. Another advantage is its relatively low cost compared to other chemical compounds with similar properties. However, a limitation is its potential toxicity, requiring proper handling and disposal procedures.
Future Directions
There are several future directions for the research and development of 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde. In medicine, further studies could investigate its potential as a combination therapy with other anticancer agents. In agriculture, research could focus on optimizing its herbicidal properties and minimizing potential harm to non-target organisms. In material science, future research could explore its potential as a building block for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, this compound is a versatile chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound could lead to new discoveries and advancements in medicine, agriculture, and material science.
Synthesis Methods
The synthesis of 5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde involves the reaction of 5-chloro-2-pyridinethiol with benzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
5-Chloro-2-pyridin-2-ylsulfanylbenzaldehyde has been studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential anticancer agent due to its ability to induce cell death in cancer cells. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of certain weeds. In material science, it has been investigated as a potential building block for the synthesis of new materials with unique properties.
Properties
IUPAC Name |
5-chloro-2-pyridin-2-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-4-5-11(9(7-10)8-15)16-12-3-1-2-6-14-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMOCYAKIGTWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)
![1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)


![1-[(4-Chloro-2-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B6645842.png)




![2-[(5-Chloro-2-fluorophenyl)methyl-methylamino]butanoic acid](/img/structure/B6645881.png)

